An In-Depth Technical Guide to 4-Bromo-5-fluoro-1H-benzimidazole
An In-Depth Technical Guide to 4-Bromo-5-fluoro-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-fluoro-1H-benzimidazole, a key heterocyclic building block in modern medicinal chemistry. Benzimidazoles are recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds and marketed drugs.[1] The strategic introduction of halogen atoms, specifically bromine and fluorine, offers medicinal chemists precise tools to modulate physicochemical properties such as lipophilicity and metabolic stability, and to provide a reactive handle for further molecular elaboration.[1][2] This document details the structural characteristics, spectroscopic profile, plausible synthetic routes, chemical reactivity, and potential applications of this specific isomer, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical & Structural Properties
4-Bromo-5-fluoro-1H-benzimidazole is a disubstituted benzimidazole where the benzene portion of the bicyclic system is functionalized with both a bromine and a fluorine atom. These substitutions break the symmetry of the parent benzimidazole ring, influencing its electronic properties, acidity, and reactivity. The bromine atom at the 4-position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom at the 5-position can significantly alter the molecule's pKa and metabolic profile.[2][3]
Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-1H-benzimidazole
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-5-fluoro-1H-benzimidazole | N/A |
| CAS Number | 1360962-58-8 | [4] |
| Molecular Formula | C₇H₄BrFN₂ | [4] |
| Molecular Weight | 215.02 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
| Storage | Sealed in a dry place, 2-8°C recommended | [4] |
| Purity (Typical) | ≥97% | [4][5] |
Spectroscopic Characterization (Theoretical Analysis)
While empirical spectroscopic data for this specific isomer is not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its key spectral features. Such analysis is a cornerstone of structural elucidation for novel chemical entities.[6][7]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.
-
N-H Proton: A broad singlet is anticipated far downfield, typically in the range of δ 12.0-13.0 ppm (in DMSO-d₆), characteristic of the acidic imidazole proton.[6]
-
Aromatic Protons (H-2, H-6, H-7):
-
H-2: The proton on the imidazole ring (C2) is expected to be a singlet around δ 8.2-8.5 ppm.
-
H-6 and H-7: The two protons on the benzene ring will appear as an AX or AB system. H-7, being ortho to the bromine, will be deshielded. H-6 is ortho to the fluorine atom and will exhibit coupling to it. We can predict a doublet for H-7 (due to coupling with H-6) and a doublet of doublets for H-6 (due to coupling with H-7 and the fluorine atom). The ortho C-H to C-F coupling (³JHF) is typically in the range of 6-9 Hz.[6]
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals due to the lack of molecular symmetry.
-
C-2 (Imidazolyl Carbon): Typically observed around δ 140-145 ppm.[7]
-
Aromatic Carbons: The carbons directly attached to the halogens (C-4 and C-5) will be significantly influenced. The C-F bond will result in a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The C-Br bond will cause a shift to a lower field (around δ 110-120 ppm). The remaining aromatic carbons (C-3a, C-6, C-7, C-7a) will appear in the typical δ 110-140 ppm range, with their precise shifts influenced by the combined electronic effects of the substituents.[7]
Synthesis and Purification
The most established and versatile method for synthesizing the benzimidazole core is the Phillips condensation .[8][9] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions.[8][10] For 4-Bromo-5-fluoro-1H-benzimidazole, the logical precursors would be 3-bromo-4-fluoro-1,2-phenylenediamine and formic acid .
Experimental Protocol: Proposed Phillips Condensation
Causality: The mechanism begins with the nucleophilic attack of one of the amino groups of the diamine onto the protonated formic acid (or its derivative), followed by dehydration to form an N-formyl intermediate. An intramolecular cyclization then occurs as the second amino group attacks the formyl carbon. A final dehydration step yields the aromatic benzimidazole ring. Using a mineral acid like HCl catalyzes both the initial formylation and the subsequent dehydration steps.[11]
-
Reaction Setup: To a round-bottom flask, add 3-bromo-4-fluoro-1,2-phenylenediamine (1.0 eq). Add formic acid (5.0-10.0 eq) to act as both reactant and solvent.
-
Catalysis: Add concentrated hydrochloric acid (approx. 0.5 eq) dropwise to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or aqueous NaOH) until the pH is ~7-8, causing the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-Bromo-5-fluoro-1H-benzimidazole.
Diagram: Synthetic Workflow via Phillips Condensation
Caption: Proposed synthesis of 4-Bromo-5-fluoro-1H-benzimidazole.
Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-5-fluoro-1H-benzimidazole as a building block stems from the differential reactivity of its functional groups. The C-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than a C-F bond.[12] This chemoselectivity allows for the selective functionalization at the 4-position. Common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
-
N-H Functionalization: The imidazole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for N-alkylation or N-arylation, providing another avenue for structural diversification.
Diagram: Key Synthetic Transformations
Caption: Reactivity map for 4-Bromo-5-fluoro-1H-benzimidazole.
Applications in Medicinal Chemistry
Benzimidazole derivatives are integral to many FDA-approved drugs, and the incorporation of fluorine is a well-established strategy to enhance pharmacological properties.[1] 4-Bromo-5-fluoro-1H-benzimidazole is a valuable intermediate for synthesizing novel therapeutic agents. The bromine provides a point of attachment for various pharmacophores, while the fluorine can improve metabolic stability, binding affinity, and membrane permeability.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole core that interacts with the hinge region of the enzyme's active site.
-
Antimicrobial Agents: Fluorinated benzimidazoles have shown promising activity against various bacterial and fungal strains.[3][13]
-
Antiviral and Anticancer Agents: The benzimidazole scaffold is present in numerous compounds investigated for anti-HIV, anti-inflammatory, and anticancer activities.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-5-fluoro-1H-benzimidazole is not universally available, data from analogous halogenated aromatic compounds suggests that it should be handled with care.[14][15][16]
-
Potential Hazards:
-
Harmful if swallowed or inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Avoid creating dust.
-
Keep away from strong oxidizing agents.[16]
-
Store in a tightly sealed container in a cool, dry place.[4]
-
References
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Çevik, U. A., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1500. Available at: [Link]
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ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. Available at: [Link]
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Al-Jbouri, F. H. H., & Al-Ardhi, S. H. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. European Chemical Bulletin, 11(11), 121-130. Available at: [Link]
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